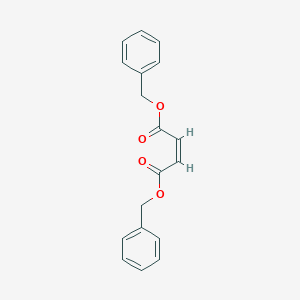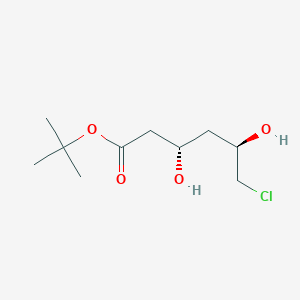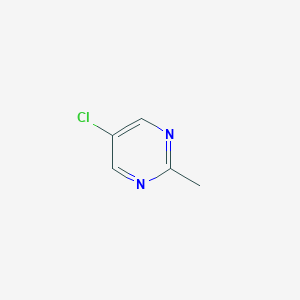
Dibenzyl maleate
概要
説明
Dibenzyl maleate is a chemical compound with the molecular formula C18H16O4 . It is used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
Dibenzyl maleate can be synthesized by directly reacting 1 mol of maleic anhydride with 2 mol of benzyl alcohol in the presence of sulfuric acid (1%) as a catalyst heating at 75 °C . After the reaction is complete, the catalyst and unreacted materials are removed by washing with distilled water, and the pure ester is obtained .
Molecular Structure Analysis
The molecular structure of Dibenzyl maleate consists of 39 bonds in total. These include 23 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 ester(s) (aliphatic) .
Chemical Reactions Analysis
Dibenzyl maleate can participate in various chemical reactions. For instance, it can undergo a Michael reaction with malonates to form adducts in high yields with high enantioselectivities .
Physical And Chemical Properties Analysis
Dibenzyl maleate is a liquid at room temperature. It has a refractive index of 1.546 (lit.) and a density of 1.137 g/mL at 25 °C (lit.) . Its boiling point is 188 °C/0.2 mmHg (lit.) .
科学的研究の応用
Chemical Structure and Properties
Dibenzyl maleate has the formula C18H16O4 and a molecular weight of 296.3172 . It’s a compound that can be represented by the IUPAC Standard InChI: InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11- .
Use in Enantioselective Synthesis
Dibenzyl maleate has been used in the enantioselective synthesis of tricarboxylic acid derivatives . In a study, the Michael reaction of malonates with maleates was catalyzed by dilithium 3,3’-dichlorobinaphtholate, resulting in high yields with high enantioselectivities . The obtained Michael adducts could be converted to optically active tricarboxylic acid (TCA) derivatives via the Krapcho reaction .
3. Use in the Preparation of Thermoplastic Starch Although not directly, maleate derivatives like Dibenzyl maleate can be used in the preparation of thermoplastic starch. In a study, 2% maleic anhydride (MA) was added to a mixture of natural corn starch, distilled water, and glycerol to obtain maleated thermoplastic starch (MA-TPS) .
Safety and Hazards
将来の方向性
Dibenzyl maleate has potential applications in the petroleum industry. For example, it can be used in the preparation of pour point depressants for crude oil . These depressants can help address the issue of pipeline blockage caused by the formation of waxy deposits inside pipelines, hindering the flow of petroleum .
特性
IUPAC Name |
dibenzyl (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZVJYPXOWWFSW-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C\C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl maleate | |
CAS RN |
538-64-7 | |
| Record name | Benzyl fumarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Dibenzyl Maleate be copolymerized with other monomers, and what are the potential applications of such copolymers?
A1: Yes, Dibenzyl Maleate can be copolymerized with other monomers like styrene. [, ] Research has shown that Dibenzyl Maleate exhibits a lower reactivity ratio compared to styrene in a copolymerization reaction. [] This means that styrene is more likely to react with itself than with Dibenzyl Maleate, leading to a copolymer with a specific composition. While the cited research focuses on understanding the copolymerization kinetics, one study mentions that the resulting copolymer could be used as a suspending agent in the synthesis of superabsorbent oil resins. [] This highlights the potential for tailoring material properties through copolymerization for specific applications.
Q2: How does the synthesis of Dibenzyl Maleate proceed, and are there any notable side reactions?
A2: Dibenzyl Ether reacts with Maleic Anhydride in the presence of an acid catalyst to produce Dibenzyl Maleate. [] The reaction is characterized by an activation energy of 17.3 kcal/mol. [] Interestingly, a side reaction occurs when Dibenzyl Ether reacts with Phthalic Anhydride under similar conditions. [] This side reaction yields a resin with a repeating -[-C6H4•CH2-]-n structure, highlighting the different reactivity profiles of Phthalic Anhydride and Maleic Anhydride with Dibenzyl Ether. Understanding these reaction pathways and potential side reactions is crucial for optimizing synthesis conditions and obtaining high yields of the desired product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)

